![molecular formula C17H14F4N2O B2917755 1-(4-fluorophenyl)-3-[3-(trifluoromethyl)benzyl]tetrahydro-2H-imidazol-2-one CAS No. 866149-50-0](/img/structure/B2917755.png)
1-(4-fluorophenyl)-3-[3-(trifluoromethyl)benzyl]tetrahydro-2H-imidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-3-[3-(trifluoromethyl)benzyl]tetrahydro-2H-imidazol-2-one, also known as 4-FPT, is an organic compound belonging to the class of imidazoles. It is a white crystalline solid, insoluble in water, and has a molecular weight of 333.37 g/mol. 4-FPT is a versatile compound with a wide range of applications in the fields of chemistry, biology, and medicine. It is used as an intermediate in the synthesis of pharmaceuticals, as a catalyst in organic reactions, and as a reagent in the study of biochemical and physiological processes. In addition, 4-FPT has found use in the development of diagnostic tests and treatments for various diseases.
Applications De Recherche Scientifique
Antiarthritic and Analgesic Activity
A study by Sharpe et al. (1985) synthesized a series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles, closely related to the compound of interest. These analogues demonstrated significant antiinflammatory and analgesic effects, surpassing the potency of phenylbutazone and indomethacin in rat and mouse assays. One compound, specifically, was identified as markedly potent and has proceeded to clinical trials as an antiarthritic drug. This emphasizes the potential of fluoro- and trifluoromethyl-substituted imidazoles in developing new therapeutic agents for arthritis and pain management Sharpe et al., 1985.
Fluoroform in Synthesis of N-CF2H Heterocycles
Research by Thomoson, Wang, and Dolbier (2014) utilized fluoroform as a source of difluorocarbene for converting various nucleophiles to their difluoromethylated derivatives, including imidazoles. This approach highlights the utility of fluoro groups in synthesizing heterocyclic compounds with potential applications in medicinal chemistry and materials science Thomoson et al., 2014.
Synthesis of Organophosphorus P–F Compounds
Dąbkowski et al. (1994) reported on the synthesis of organophosphorus P–F compounds via reaction of azolides of phosphorus acids with acyl fluorides. This method was applied to produce 2-deoxynucleosidyl phosphorofluoridates and phosphorodifluoridates, indicating the importance of fluorinated imidazoles in developing novel organophosphorus compounds Dąbkowski et al., 1994.
Regioselective Fluorination of Imidazoles
A study by Liu et al. (2015) described a regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines, demonstrating the strategic use of fluorinating agents to selectively introduce fluorine atoms into heterocyclic compounds. This method offers a pathway for modifying imidazoles, potentially enhancing their biological activity or physical properties Liu et al., 2015.
Fluorinated Copolymers for PEMFC
Campagne et al. (2013) synthesized a new family of proton-conducting fluorocopolymers grafted by azole functions, including imidazole. These materials were investigated for use in polymer electrolyte membrane fuel cells (PEMFCs) operating at low relative humidity, showcasing the role of fluorinated imidazoles in developing advanced materials for energy applications Campagne et al., 2013.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F4N2O/c18-14-4-6-15(7-5-14)23-9-8-22(16(23)24)11-12-2-1-3-13(10-12)17(19,20)21/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFLXMKGVADAMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC2=CC(=CC=C2)C(F)(F)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-3-[3-(trifluoromethyl)benzyl]tetrahydro-2H-imidazol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2917672.png)
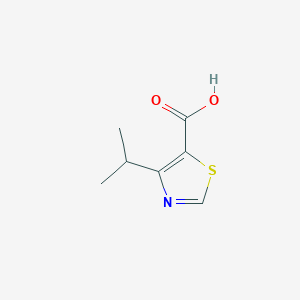
![4-[4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B2917677.png)
![Ethyl 6-[(benzenesulfonyl)methyl]-4-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2917681.png)
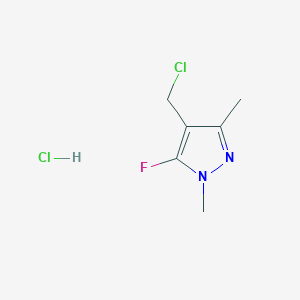
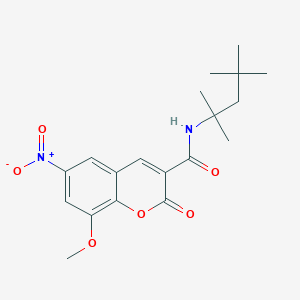
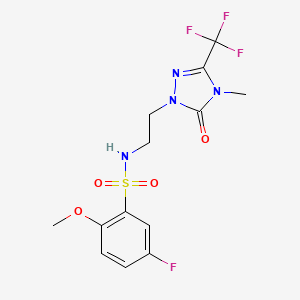

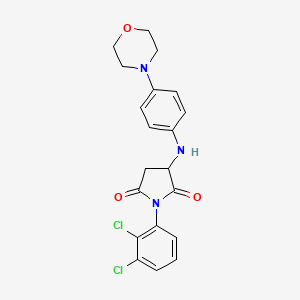
![(E)-2-cyano-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2917689.png)

![1-(5-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2917692.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide](/img/structure/B2917693.png)
